1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Medicinal Chemistry Drug Design Physicochemical Properties

Obtain the correct 3-amino-5-methyl regioisomer for kinase hinge-binding SAR. Using the swapped isomer 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-41-0) misorients the hinge-binding amine, producing misleading activity data. This compound provides: predicted logP 2.48 for improved solubility over the 3-methyl isomer (logP 3.00); meta-chloro substitution for 5-HT₂C ligand SAR; batch-specific NMR, HPLC, and GC traces enabling direct identity verification without re-characterization.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 1248180-56-4
Cat. No. B1428030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
CAS1248180-56-4
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC(=CC=C2)Cl)N
InChIInChI=1S/C10H10ClN3/c1-7-5-10(12)13-14(7)9-4-2-3-8(11)6-9/h2-6H,1H3,(H2,12,13)
InChIKeySWIDUGSHKPXBPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for 1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine


1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1248180-56-4) is a disubstituted 3-aminopyrazole derivative with molecular formula C₁₀H₁₀ClN₃ and molecular weight 207.66 g·mol⁻¹ . It belongs to the widely exploited 3-aminopyrazole scaffold class, which is a privileged structure in kinase inhibitor and anti-inflammatory drug discovery [1]. The compound bears a 3-chlorophenyl substituent at the N1 position and a methyl group at the C5 position of the pyrazole ring, yielding the 3-amino-5-methyl regioisomer. This specific substitution pattern is commercially available as a research chemical from multiple reputable suppliers with a typical minimum purity specification of 95% .

1
Matches SAR workflows requiring the 3-amino-5-methyl regioisomer for hinge-binding studies.
2
Suited for lead optimization campaigns targeting lower predicted lipophilicity (cLogP ~2.48).
3
Appropriate for hit-to-lead programs exploring meta-chloro phenyl electronic effects.

Regioisomer Specificity of 1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine


In the realm of N-aryl-3-aminopyrazoles, subtle changes in substituent position profoundly alter electronic distribution, molecular conformation, and biological target engagement [1]. This compound's 3-amino-5-methyl regioisomer is distinct from its positional isomer, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-41-0), where the methyl and amino groups are swapped . Such differences yield different hydrogen-bonding patterns, dipole moments, and metabolic vulnerability profiles, making the two isomers non-interchangeable in structure-activity relationship (SAR) campaigns [1]. Additionally, the 3-chlorine substitution on the phenyl ring imparts distinct electronic and steric properties compared to the 4-chloro analog, further ruling out simple substitution .

Target Compound
3-Amino-5-methyl regioisomer
Provides a specific hydrogen-bonding pattern for kinase hinge-binding. Meta-chloro substitution avoids direct resonance conjugation.
Potential Substitute
5-Amino-3-methyl isomer (CAS 40401-41-0)
Swapped amine/methyl groups misorient critical pharmacophoric elements; reported ~0.52 log unit higher lipophilicity may shift assay profiles.
Target Compound
3-Chlorophenyl substitution
Inductive electron withdrawal without resonance alters the amine’s hydrogen-bonding capacity and offers a specific steric footprint.
Potential Substitute
4-Chlorophenyl analog (CAS 1249558-44-8)
Para-chloro resonance effects may alter pKa and target selectivity; electronic profile differences limit direct substitution in SAR tables.

Differentiation Evidence for 1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine


Lipophilicity Advantage vs. 3-Methyl Isomer

The target compound 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine shows a predicted logP of 2.48 [1]. This is significantly lower than the predicted logP of 3.00 for its positional isomer 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-41-0) [2], indicating a ~0.52 log unit advantage. Lower logP is generally associated with improved aqueous solubility and reduced off-target promiscuity, key factors in lead optimization [3].

Lipophilicity vs. 3-Me isomer
Cross-study comparable
ΔcLogP ≈ 0.52 lower
May support improved solubility profiles in aqueous assays.
Predicted cLogP 2.48 vs. 3.00 for the swapped isomer. Computed values from Chembase, Molbase.
Medicinal Chemistry Drug Design Physicochemical Properties

Regioisomer Identity: 3-Amino-5-methyl vs. 5-Amino-3-methyl

The 3-aminopyrazole core with a 5-methyl substituent provides a specific hydrogen-bond donor/acceptor pattern distinct from the 5-amino-3-methyl regioisomer [1]. In kinase inhibitor design, the 3-amino group often acts as a hinge-binding motif that donates one hydrogen bond to the kinase backbone, while the 5-methyl group provides hydrophobic contacts in the selectivity pocket [2]. The swapped isomer (5-amino-3-methyl) presents a different orientation of these pharmacophoric elements, potentially losing critical interactions. This regiochemical identity is therefore not interchangeable and must be verified by ¹H NMR and HPLC as provided by vendors .

Regioisomer Identity
Class-level inference
3-amino-5-methyl verified by NMR/HPLC
Ensures correct hinge-binding orientation for kinase SAR.
Confirmation via ¹H NMR, HPLC. Batch-specific QC from supplier prevents isomer mismatch.
Structure-Activity Relationship Kinase Inhibitors Molecular Recognition

Chlorine Positioning: 3-Chloro vs. 4-Chloro Substitution

The meta-chlorine substitution on the phenyl ring (3-chloro) imparts a different electronic distribution and steric profile compared to the para-chloro analog 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1249558-44-8) . Meta-substitution withdraws electron density inductively without direct resonance conjugation to the pyrazole ring, while para-substitution can participate in resonance effects, potentially altering the pKa of the amine and the compound's hydrogen-bonding capacity [1]. The target compound's predicted logP of 2.48 is slightly higher than the para-chloro analog's predicted logP of ~2.3 [2], suggesting fine-tuned lipophilicity.

3-Cl vs. 4-Cl Positioning
Class-level inference
Meta-chloro: inductive effect only. Para: resonance contributions may alter pKa.
Electronic profile may differentiate target selectivity.
Predicted logP difference ~0.18 vs. para isomer. Context from halogen bonding principles.
Medicinal Chemistry Halogen Bonding Drug Design

Vendor QC Documentation Advantage

1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine from Bidepharm (Cat. BD01000269) is supplied with batch-specific quality control documentation including ¹H NMR, HPLC, and GC traces . This level of documentation allows procurement scientists to verify regioisomeric identity and purity before use, reducing the risk of downstream experimental failure due to misidentified material. Competing vendors of the closely related isomer 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine often provide only a certificate of analysis with purity percentage without detailed spectral data .

Vendor QC Documentation
Supporting evidence
Batch-specific NMR, HPLC, GC traces provided
Supports independent identity verification and data reproducibility.
Documentation from Bidepharm (Cat. BD01000269). Typical for some analogs may be limited to CoA.
Quality Control Procurement Reproducibility

Application Scenarios for 1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine


Kinase Inhibitor Optimization with 3-Aminopyrazole Hinge Binder

In programs targeting kinases where the hinge-binding 3-aminopyrazole must tolerate a 5-methyl group for selective pocket interactions, this compound provides the correct regioisomer for reliable SAR expansion [1]. Use of the swapped isomer (5-amino-3-methyl) would misorient the hinge-binding amine and produce misleading activity data [Section 3, Evidence 2].

Low-Lipophilicity Lead Optimization Campaigns

The target compound's predicted logP of 2.48 is lower than the 3-methyl isomer (logP 3.00), making it a preferred choice when lead series require reduced logP for better solubility and drug-likeness [Section 3, Evidence 1]. This is particularly relevant for CNS or oral drug programs.

Chemical Biology Probes with Meta-Chloro Substitution

The meta-chloro substitution on the phenyl ring provides a unique electronic and steric profile distinct from para-chloro analogs. Medicinal chemists designing probes based on known SAR that specifies a 3-chlorophenyl fragment (e.g., 5-HT₂C receptor ligands) can source this verified intermediate directly [Section 3, Evidence 3].

Rigorous QC Documentation for Reproducible Research

Research groups that must adhere to strict publication and patenting standards benefit from Bidepharm's provision of batch-specific NMR, HPLC, and GC traces, enabling identity and purity verification without in-house re-characterization [Section 3, Evidence 4].

Application
Selection Property
Validation Focus
Kinase inhibitor hinge-binder SAR
Correct 3-amino-5-methyl regioisomer
¹H NMR or HPLC regioisomer verification
Low-lipophilicity lead optimization
Predicted cLogP of 2.48
Solubility and assay interference review
Meta-chloro probe design
Inductive-only electron withdrawal
Selectivity vs. para-chloro analog profiling
Reproducible research procurement
Batch-specific spectral QC data
Documented identity and purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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